6-(2-Iodo-5-oxazolyl)isoquinoline
Description
Properties
CAS No. |
1105709-95-2 |
|---|---|
Molecular Formula |
C12H7IN2O |
Molecular Weight |
322.10 g/mol |
IUPAC Name |
2-iodo-5-isoquinolin-6-yl-1,3-oxazole |
InChI |
InChI=1S/C12H7IN2O/c13-12-15-7-11(16-12)9-1-2-10-6-14-4-3-8(10)5-9/h1-7H |
InChI Key |
YOAWTJNIZFAUAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CN=C(O3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodo-5-oxazolyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst, which offers an efficient method for the synthesis of substituted isoquinolines . Another method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Iodo-5-oxazolyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as peracetic acid to form N-oxides.
Reduction: Mild reduction with tin and hydrochloric acid yields tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the isoquinoline ring, such as C-5 and C-8.
Common Reagents and Conditions
Oxidation: Peracetic acid, alkaline potassium permanganate.
Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
Oxidation: N-oxides and pyridine-3,4-dicarboxylic acid.
Reduction: Tetrahydroisoquinoline and decahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines with various functional groups.
Scientific Research Applications
6-(2-Iodo-5-oxazolyl)isoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential inhibitor of thymidine phosphorylase, which is involved in cancer therapy.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(2-Iodo-5-oxazolyl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, as a potential inhibitor of thymidine phosphorylase, it can impede the conversion of thymidine into thymine and 2′-deoxy-D-ribose 1-phosphates, thereby affecting DNA replication and tumor growth . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Isoquinoline Family
Key structural analogs and their properties:
Notable Differences:
- Substituent Reactivity: The iodine in 6-(2-Iodo-5-oxazolyl)isoquinoline provides distinct reactivity compared to chlorine (5-Chloroisoquinoline) or sulfonyl groups (Isoquinoline-6-sulfonyl chloride). Iodine’s polarizability and leaving-group ability enable cross-coupling reactions, unlike the electron-withdrawing sulfonyl chloride .
- Biological Activity: While 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit papaverine-like smooth muscle relaxation (−74% activity for 7e) , the oxazolyl group in this compound may target different pathways, such as kinase inhibition or DNA intercalation, as seen in oxazolylquinoline analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(2-Iodo-5-oxazolyl)isoquinoline, and what key reaction conditions influence yield?
- Methodological Answer :
- Oxidative Chlorination : Start with a pre-functionalized isoquinoline core (e.g., 6-bromoisoquinoline) and introduce sulfur via benzylmercaptan under basic conditions (e.g., K₂CO₃ in DMF), followed by oxidative chlorination using 1,3-dichloro-5,5-dimethylhydantoin in acetic acid/acetonitrile .
- Palladium-Catalyzed Coupling : Use Suzuki-Miyaura or Ullmann-type couplings to attach the oxazolyl-iodo moiety. Optimize solvent (DMF or THF) and catalyst (Pd/C or Pd(PPh₃)₄) for cross-coupling efficiency .
- Iodination : Introduce iodine via electrophilic substitution using I₂ or N-iodosuccinimide (NIS) under acidic conditions, ensuring regioselectivity at the 2-position of the oxazole ring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., doublets for oxazole protons at δ 8.0–9.0 ppm) and iodine-induced deshielding effects on adjacent carbons .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Identify C-I stretching vibrations (~500 cm⁻¹) and oxazole ring vibrations (C=N at ~1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally similar isoquinoline derivatives?
- Methodological Answer :
- Anticancer Screening : Use MTT assays to evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Isoquinoline derivatives with halogen substituents often show IC₅₀ values <10 μM due to DNA intercalation or topoisomerase inhibition .
- Enzyme Inhibition : Test kinase or phosphodiesterase inhibition via fluorescence-based assays. Oxazole rings enhance binding to ATP pockets .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of oxazolyl group introduction to the isoquinoline core?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., -OMe, -NH₂) at the 6-position of isoquinoline to guide lithiation or magnesiation, enabling precise oxazolyl attachment at the 5-position .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing reaction pathways, prioritizing low-energy routes .
Q. What strategies resolve contradictions in NMR data between theoretical predictions and experimental results?
- Methodological Answer :
- Dynamic Effects Analysis : Account for ring-current effects in the oxazole-isoquinoline system using NOESY/ROESY to detect through-space couplings, clarifying ambiguous proton assignments .
- Solvent Screening : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to minimize signal splitting caused by residual protons .
Q. How do electronic effects of substituents influence catalytic performance in cross-coupling reactions?
- Methodological Answer :
- Linear Free-Energy Relationships (LFER) : Correlate Hammett σ values of substituents (e.g., -NH₂, -CN) with reaction yields. Electron-donating groups (e.g., -NH₂) lower reduction potentials, enhancing Pd catalyst turnover .
- Cyclic Voltammetry : Measure reduction potentials (e.g., -3.26 V for -NH₂) to predict electron-transfer efficiency in photocatalytic applications .
Q. What in silico methods predict binding affinities for structure-based drug design?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against protein targets (e.g., PARP-1, EGFR) using the oxazole-iodo moiety as a halogen-bond donor. Validate with MD simulations (NAMD) to assess binding stability .
- 3D-QSAR : Generate CoMFA/CoMSIA models using IC₅₀ data from analogous compounds to map steric/electrostatic requirements .
Q. How can researchers address low yields in palladium-mediated couplings involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
